3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is a complex organic compound that features a pyrazole ring, a phenyl group, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methyl-4-(2-methylpropoxy)benzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
Oxidation: 3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylic acid
Reduction: 3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-methanol
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring is known to engage in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate: Used in the synthesis of febuxostat, a drug for hyperuricemia.
Indole derivatives: Known for their broad range of biological activities, including antiviral and anticancer properties.
Uniqueness
3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. The combination of the pyrazole ring, phenyl group, and aldehyde functional group makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-15(2)14-25-19-9-10-20(16(3)11-19)21-17(13-24)12-23(22-21)18-7-5-4-6-8-18/h4-13,15H,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMOGOHIVBBCNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C)C)C2=NN(C=C2C=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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